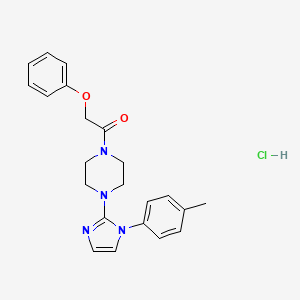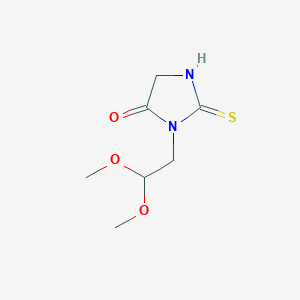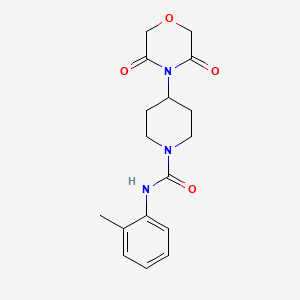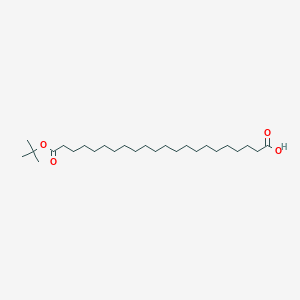
2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.92. The purity is usually 95%.
BenchChem offers high-quality 2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities : Azole-containing piperazine derivatives, similar in structure to the compound , have shown notable antibacterial and antifungal activities. Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone have demonstrated remarkable broad-spectrum antimicrobial efficacy against various strains (Gan, Fang, & Zhou, 2010).
Antiviral Properties : Piperazinyl-nitroimidazole derivatives, which share a similar molecular framework, were studied for their anti-HIV properties, aiming to develop new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Electrochemical Synthesis Applications : The compound and its derivatives have been utilized in electrochemical syntheses, such as in the synthesis of arylthiobenzazoles (Amani & Nematollahi, 2012).
Neuroprotective Activities : Benzylpiperazine-based derivatives have shown potential in neuroprotection. Compounds like 1-(4-(4-fluorobenzyl)piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone have demonstrated significant effects in protecting against cerebral ischemia (Gao et al., 2022).
Anti-inflammatory Activity : Some piperazine-1-yl) bis-thiazole derivatives showed notable in-vitro anti-inflammatory activity, highlighting the potential therapeutic applications of similar compounds (Ahmed, Molvi, & Khan, 2017).
Antibacterial and Antifungal Efficacy : Research has shown that piperazine derivatives possess strong antibacterial and antifungal properties, which can be leveraged in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimycobacterial Activity : Some piperazine-thiosemicarbazone hybrids, sharing a similar structure, have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Jallapally et al., 2014).
Antileukemic Activity : Novel derivatives of 2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride have been evaluated for their antileukemic activity against human leukemic cell lines, with some showing promising results (Vinaya et al., 2012).
properties
IUPAC Name |
1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-18-7-9-19(10-8-18)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)17-28-20-5-3-2-4-6-20;/h2-12H,13-17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZYBXXAKBMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)
![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)




![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)


![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)

